Trietilamina trihidrurofluoruro

Descripción general

Descripción

Triethylamine trihydrofluoride is a versatile chemical compound widely used in organic synthesis. It is a complex formed by the combination of triethylamine and hydrogen fluoride in a 1:3 molar ratio. This compound is known for its ability to act as a mild and selective fluorinating agent, making it valuable in various chemical processes .

Aplicaciones Científicas De Investigación

Triethylamine trihydrofluoride has diverse applications in scientific research. In chemistry, it is used as a fluorinating agent to introduce fluorine atoms into organic molecules, enhancing their chemical and biological properties . In biology and medicine, it plays a role in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and altered distribution within the body . The compound is also utilized in the preparation of fluorinated materials for industrial applications, such as the manufacturing of ceramics and the synthesis of silicon carbide .

Mecanismo De Acción

Target of Action

Triethylamine trihydrofluoride (TEA·3HF) primarily targets organic compounds, especially those containing fluorine . It is used as a reagent to prepare fluorides from these compounds . It also targets benzylic C-H bonds for selective fluorination .

Mode of Action

TEA·3HF acts as a nucleophilic fluorine source, enabling the addition of fluorine to benzylic C-H bonds with high selectivity . This process is catalyzed by manganese salen complexes and utilizes nucleophilic fluorine sources like TEA·3HF .

Biochemical Pathways

TEA·3HF is involved in various chemical reactions, such as acyl halide formation, Grignard reactions, and synthesis of aromatic nitro compounds . It plays a crucial role in the selective fluorination of benzylic C-H bonds . It is also involved in the electrochemical fluorosulfonylation of styrenes, providing a sustainable and efficient method for synthesizing β-fluorosulfones .

Pharmacokinetics

It is soluble in organic solvents such as dichloromethane, diethyl ether, and acetonitrile, but insoluble in water . These properties may influence its bioavailability.

Result of Action

The result of TEA·3HF’s action is the synthesis of various organic compounds, especially those containing fluorine . It enables the incorporation of [ (18)F] fluoride sources used in PET imaging . It also allows for the synthesis of β-fluorosulfones .

Action Environment

The action of TEA·3HF is influenced by environmental factors such as temperature and pressure . For instance, the synthesis of TEA·3HF involves a reaction that takes place at temperatures between -40°C to 15°C . Additionally, TEA·3HF enables the shielding of reaction contents from electromagnetic fields during microwave irradiation, allowing for precise evaluation of chemical transformations without electromagnetic field effects .

Análisis Bioquímico

Biochemical Properties

Triethylamine trihydrofluoride has applications in organic synthesis, particularly in the preparation of heterocyclic compounds . These compounds, which contain a 5-membered heterocycle linked to the structure by nitrogen (N), can be saturated, partially unsaturated, or aromatic and may include at least one quaternized nitrogen atom .

Molecular Mechanism

The molecular mechanism of Triethylamine trihydrofluoride is primarily through its role as a fluorinating agent. It is used in the synthesis of acid fluorides and alkyl fluorides . It is also used in the synthesis of vicinal difluorides from epoxides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triethylamine trihydrofluoride can be synthesized through a straightforward process. The synthesis involves the controlled addition of hydrogen fluoride to triethylamine. The reaction typically takes place at low temperatures, ranging from -40°C to 15°C, and requires precise control over the molar ratios and reaction time . The resulting product is a stable complex that combines the beneficial properties of both components while mitigating the extreme reactivity of hydrogen fluoride alone .

Industrial Production Methods: In industrial settings, the production of triethylamine trihydrofluoride follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the hazardous nature of hydrogen fluoride. The synthesis apparatus includes an HF-feeding unit with a storage tank and distributor, a similar setup for triethylamine, and two interconnected reactors equipped with stirrers . This method offers simplicity, low production costs, and the potential for continuous operation.

Análisis De Reacciones Químicas

Types of Reactions: Triethylamine trihydrofluoride undergoes various chemical reactions, including nucleophilic substitution, acyl halide formation, Grignard reactions, and synthesis of aromatic nitro compounds . It is particularly effective in the selective fluorination of organic compounds, such as the conversion of alkyl halides to alkyl fluorides .

Common Reagents and Conditions: The compound is often used in combination with other reagents like potassium fluoride and manganese salen complexes to achieve selective fluorination . Reaction conditions typically involve the use of organic solvents such as dichloromethane, diethyl ether, and acetonitrile .

Major Products: The major products formed from reactions involving triethylamine trihydrofluoride include acid fluorides, alkyl fluorides, and vicinal difluorides . These products are valuable intermediates in the synthesis of pharmaceuticals, agrichemicals, and materials science products .

Comparación Con Compuestos Similares

- Pyridine hydrogen fluoride complex (Olah’s reagent)

- Tetrabutylammonium fluoride

- Potassium fluoride

Comparison: Triethylamine trihydrofluoride stands out due to its mild and selective fluorinating properties, which make it safer and more effective than other fluorinating agents like anhydrous hydrogen fluoride and pyridine hydrogen fluoride complex . Unlike tetrabutylammonium fluoride, triethylamine trihydrofluoride can be handled in ordinary borosilicate glassware and is less corrosive . Its unique balance of stability and reactivity enhances its utility in a wide range of chemical reactions, from small-scale laboratory experiments to large-scale industrial processes .

Actividad Biológica

Triethylamine trihydrofluoride (Et3N·3HF) is a compound that has garnered interest in both organic synthesis and biological applications due to its unique properties as a fluorinating agent. This article explores its biological activity, synthesis, applications, and safety considerations, supported by relevant research findings and data.

Overview of Triethylamine Trihydrofluoride

Triethylamine trihydrofluoride is a clear to yellowish liquid with a strong ammonia-like odor. It is primarily used as a mild and selective fluorinating agent, facilitating the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its applications include the preparation of acid fluorides, alkyl fluorides, and heterocyclic compounds with potential antibacterial properties .

Biological Activity

Antibacterial Properties:

Research indicates that triethylamine trihydrofluoride can be utilized to synthesize compounds with significant antibacterial activity. Specifically, derivatives produced using this compound have shown effectiveness against various bacterial strains, including those resistant to β-lactam antibiotics. In laboratory tests, these compounds demonstrated substantial inhibitory effects against bacteria producing β-lactamase enzymes, which are known to confer resistance to common antibiotics .

Mechanism of Action:

The biological activity of triethylamine trihydrofluoride is largely attributed to its ability to introduce fluorine into organic molecules. Fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The incorporation of fluorine can alter the pharmacokinetic properties of drugs, potentially leading to improved efficacy and reduced toxicity .

Synthesis and Applications

Triethylamine trihydrofluoride can be synthesized through a straightforward process involving the reaction of triethylamine with hydrofluoric acid (HF). The synthesis typically yields a complex that can be used in various organic reactions:

- Fluorination Reactions: It serves as a reagent for the selective fluorination of benzylic C-H bonds and other organic substrates .

- Electrochemical Applications: Studies have shown that triethylamine trihydrofluoride can act as a supporting electrolyte in electrochemical reactions, facilitating the fluorination of silanes and other organofluorine compounds .

Case Studies

-

Electrochemical Behavior:

A study examining the voltammetric behavior of triethylamine trihydrofluoride highlighted its role as a supporting electrolyte in electrochemical setups. The research demonstrated that varying concentrations significantly influenced the oxidation behavior on platinum electrodes, indicating its potential utility in electrochemical synthesis processes . -

Antibacterial Compound Development:

A recent investigation into the synthesis of fluorinated heterocycles using triethylamine trihydrofluoride revealed promising antibacterial properties. Compounds synthesized showed effective inhibition against several strains of bacteria, suggesting potential applications in developing new antibiotics .

Safety Considerations

Triethylamine trihydrofluoride is highly corrosive and poses acute toxicity risks, including respiratory issues such as toxic pneumonitis upon exposure. It is crucial to handle this compound with appropriate safety measures, including personal protective equipment (PPE) and proper ventilation during use .

Data Summary

| Property | Value/Description |

|---|---|

| Appearance | Clear yellow to brown liquid |

| Odor | Strong ammonia-like odor |

| Solubility | Miscible with water, chloroform, hexanes |

| Antibacterial Activity | Effective against β-lactamase-producing bacteria |

| Synthesis Method | Reaction of triethylamine with hydrofluoric acid |

| Safety Hazards | Corrosive; risk of toxic pneumonitis |

Propiedades

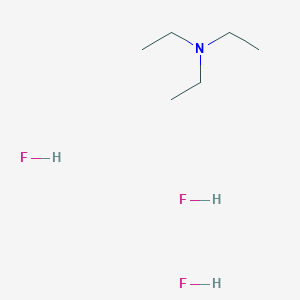

IUPAC Name |

N,N-diethylethanamine;trihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGLACJFEHSFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.F.F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074372 | |

| Record name | Triethylamine trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | N,N-Diethylethanamine trihydrofluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73602-61-6, 29585-72-6 | |

| Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073602616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl-, hydrofluoride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylamine trihydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triethylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Triethylamine trihydrofluoride acts as a source of fluoride ions (F⁻). The fluoride ions are nucleophilic and can attack electron-deficient centers in molecules, leading to the substitution of other groups, often hydroxyl groups, with fluorine. [, , , ]

ANone: Introducing fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. [] This makes Et₃N·3HF a valuable tool in medicinal chemistry for modifying drug candidates. []

ANone: Its molecular formula is C₆H₁₈F₃N, and its molecular weight is 161.21 g/mol.

ANone: While the provided articles focus on its applications, ¹⁹F NMR spectroscopy is commonly used to monitor reactions involving triethylamine trihydrofluoride. []

ANone: It is crucial to select appropriate reaction vessels as triethylamine trihydrofluoride can react with glass. Sintered silicon carbide has been reported as a suitable material due to its high chemical resistance. []

ANone: Et₃N·3HF has been successfully employed in various transformations, including:

- Hydrofluorination of alkenes: Conversion of methallyl alkenes to tertiary fluorides. []

- Fluorodehydroxylation: Replacement of hydroxyl groups with fluorine in various substrates. []

- Desilylation: Removal of silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), in oligonucleotide synthesis. [, , , , ]

- Fluorination of benzylic C-H bonds: Introduction of fluorine at benzylic positions using manganese catalysts. []

ANone: Compared to some other fluorinating agents, Et₃N·3HF is considered relatively mild and easy to handle. [] This contributes to its wide use in organic synthesis.

ANone: While the provided research primarily focuses on experimental work, computational studies, such as DFT calculations, can be valuable for understanding reaction mechanisms and exploring potential new applications of Et₃N·3HF.

ANone: The presence of three hydrogen fluoride molecules associated with the triethylamine enhances the nucleophilicity of the fluoride ion, making it a more effective fluorinating agent.

ANone: It is typically used as a neat reagent or as a solution in anhydrous solvents like THF or DMF. Storage under inert atmosphere and exclusion of moisture are crucial for maintaining its reactivity. [, , ]

ANone: Like many fluorinating agents, Et₃N·3HF is corrosive and requires careful handling. It is essential to consult the safety data sheet and wear appropriate personal protective equipment. []

ANone: Information on its environmental fate and toxicity is limited. Responsible waste disposal and exploration of alternative fluorinating reagents with lower environmental impact are essential considerations. []

ANone: The provided research focuses on the use of triethylamine trihydrofluoride as a reagent in chemical synthesis, primarily for modifying organic molecules. It is not a pharmaceutical drug and does not have associated pharmacokinetic, pharmacodynamic, or toxicity profiles.

ANone: Yes, several other reagents can introduce fluorine into molecules. The choice often depends on the specific transformation and substrate. Examples include:

ANone: Specific waste management protocols should be followed based on local regulations and the nature of the reaction mixture. Neutralization and proper disposal are crucial.

ANone: Key resources include:

ANone: While a detailed historical account is outside the scope of the provided papers, its emergence as a mild and versatile fluorinating agent significantly impacted organic synthesis, particularly in the context of medicinal chemistry and oligonucleotide synthesis.

ANone: Its use in synthesizing modified nucleosides for oligonucleotide therapeutics highlights the synergy between chemistry and biology. [] Similarly, developing fluorinated compounds for PET imaging demonstrates its potential in materials science and medical imaging. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.